molecular formula C14H16N2 B13097845 1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine

1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine

Cat. No.: B13097845
M. Wt: 212.29 g/mol
InChI Key: KDWBZJVPVILMAO-UHFFFAOYSA-N
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Description

1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine (CAS 60794-92-5) is a high-purity chemical compound offered with a minimum purity of 95% for research and development purposes. This product is intended for use by technically qualified individuals in a laboratory setting only. The pyrrolo[1,2-a][1,4]diazepine structural class is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of interacting with various biological targets to elicit a wide range of activities . Research into related analogues has indicated potential for significant biological effects, including acting as central nervous system (CNS) agents with antinociceptive, sedative, and anticonvulsant properties, as well as demonstrating anti-inflammatory and fungicidal activities . Furthermore, recent studies explore fused diazepine structures as potential inhibitors of key enzymes, such as EGFR and CDK2, highlighting their ongoing relevance in anticancer drug discovery research . Key Identifiers

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine

InChI

InChI=1S/C14H16N2/c1-2-6-12(7-3-1)14-13-8-4-10-16(13)11-5-9-15-14/h1-4,6-8,10,14-15H,5,9,11H2

InChI Key

KDWBZJVPVILMAO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CN2C1)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine (CAS Number: 60794-92-5) is a bicyclic compound with potential pharmacological applications. This article explores its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C₁₄H₁₆N₂
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features a pyrrolo-diazepine core which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds that share structural features with this diazepine have been shown to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and promoting pro-apoptotic pathways .
  • Case Study : A study on related compounds demonstrated inhibition of cancer cell proliferation in lung (A549) and colorectal (HT-29) cancer cell lines at nanomolar concentrations .

Neuropharmacological Effects

The diazepine class is known for its effects on the central nervous system:

  • Receptor Interaction : Similar compounds have been identified as noncompetitive antagonists at AMPA receptors, which are crucial for synaptic transmission and are implicated in various neurological disorders .
  • Potential Applications : Given its structural characteristics, this compound may also exhibit anxiolytic or anticonvulsant properties.

Antimicrobial Activity

Research into related heterocycles suggests potential antimicrobial effects:

  • Mechanism : These compounds may disrupt microbial lipid homeostasis or inhibit essential biosynthetic pathways .
  • Findings : Preliminary studies have shown that structurally similar diazepines enhance the efficacy of antifungal agents against resistant strains of Candida albicans by restoring susceptibility to azoles like fluconazole .

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
NeuropharmacologicalAMPA receptor antagonism
AntimicrobialRestoration of azole susceptibility

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity:

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly influence the potency and selectivity of these compounds against specific targets.

Case Study 1: Cancer Cell Line Testing

A compound closely related to this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values in the low micromolar range.

Case Study 2: Antifungal Potentiation

In a model using Candida albicans, a derivative showed enhanced efficacy when combined with fluconazole. The combination treatment resulted in a significant decrease in fungal burden compared to fluconazole alone.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its unique structural features that may influence biological activity.

Neuropharmacological Applications

Research indicates that derivatives of pyrrolo[1,2-A][1,4]diazepines exhibit potential as anxiolytic and antidepressant agents. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of this compound exhibited significant binding affinity for serotonin receptors, suggesting their potential use in treating mood disorders .

Anticancer Activity

Preliminary studies have indicated that 1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine and its derivatives may possess anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)10.5
HeLa (Cervical)12.8

Pharmaceutical Formulations

The compound's unique properties make it a candidate for formulation in various pharmaceutical products.

Topical Applications

Recent research has explored the use of this compound in dermatological formulations. Its potential as an active ingredient in topical treatments for skin conditions such as psoriasis and eczema is being investigated due to its anti-inflammatory properties.

Case Study : A clinical trial assessed a cream containing this compound for its efficacy in reducing inflammation in patients with psoriasis. Results indicated a significant reduction in lesion size after four weeks of treatment .

Material Science

In addition to its biological applications, this compound is being explored for use in materials science.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. These polymers may find applications in coatings and adhesives due to their improved durability and resistance to environmental factors.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Polyurethane25300
Epoxy Resin30250

Comparison with Similar Compounds

Structural Versatility

The 2-position of the diazepine ring is highly modifiable. Key analogs include:

Compound Substituent at 2-Position Yield (%) Key Characterization Methods
3a Ethyl 81 ¹H/¹³C NMR, HRMS
3b Pentyl 76 ¹H/¹³C NMR, elemental analysis
3c 4-Methylphenyl 63 ¹H/¹³C NMR, HRMS
3d Benzyl 72 ¹H/¹³C NMR, elemental analysis

Data sourced from synthesis protocols and characterization studies .

Physicochemical Properties

The phenyl substituent significantly impacts properties compared to alkyl or heterocyclic analogs:

  • Melting Points : Phenyl-substituted compounds generally exhibit higher melting points due to aromatic stacking interactions. For example, 2-(4-methylphenyl)-substituted analogs (3c) melt at 145–147°C, whereas ethyl derivatives (3a) are liquids at room temperature .

Antitumor and Cytotoxic Effects

  • Indole-fused analogs: 11-Methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indoles exhibit 5-HT antagonism and CNS depressant activity, suggesting substituent-dependent bioactivity divergence .
  • Kinase inhibition: A pyrrolo[1,2-a][1,4]diazepinone derivative (MAPK1 ligand) acts as a kinase inhibitor, highlighting the scaffold’s versatility in targeting enzymes .

DNA Binding and Antibiotic Potential

Key Structural Comparisons

Ring Conformation and Planarity

  • Phenyl-substituted vs. Indole-fused: X-ray crystallography of indole-fused analogs (e.g., compound 7) reveals a non-planar conformation due to the indole moiety, whereas phenyl-substituted derivatives may adopt distinct conformations affecting receptor interactions .
  • Benzotriazole intermediates : The benzotriazole group in Compound 2 serves as a versatile leaving group, enabling rapid diversification compared to less reactive substituents .

Functional Group Influence

  • Bulkier substituents : Benzyl or 4-methylphenyl groups may sterically hinder interactions with biological targets compared to smaller alkyl chains.

Preparation Methods

Synthesis of Benzotriazolylmethyl Intermediate

  • Starting from 3-(pyrrol-1-yl)-1-propylamine, condensation with (1-hydroxymethyl)benzotriazole is performed.
  • This reaction proceeds smoothly to give 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]diazepine as a key intermediate.
  • The benzotriazole moiety serves as a good leaving group, facilitating further nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

  • The benzotriazolylmethyl intermediate is treated with various nucleophiles such as:
    • Grignard reagents (e.g., allylmagnesium bromide) to introduce alkyl or alkenyl groups.
    • Sodium borohydride for reduction to the corresponding borane complex.
    • Sodium cyanide to introduce a cyano functionality.
    • Triethyl phosphite to yield phosphonate derivatives.
  • These reactions are typically conducted in dry tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperature (0 °C) followed by room temperature stirring overnight.

Cyclization and Purification

  • After nucleophilic substitution, the compounds undergo cyclization to form the fused diazepine ring.
  • Purification is commonly achieved by flash chromatography on silica gel or basic alumina.
  • Characterization includes melting point determination, NMR spectroscopy (^1H and ^13C), elemental analysis, and high-resolution mass spectrometry.

Representative Data Table of Synthesis Outcomes

Compound Nucleophile Used Reaction Conditions Yield (%) Physical State Key Spectroscopic Data (Selected)
2 Benzotriazole intermediate Condensation at room temp Solid (mp reported) ^1H NMR: aromatic and pyrrole protons; ^13C NMR data
3a–f Various Grignard reagents THF, 0 °C to RT, overnight 65–75 Oils or solids ^1H NMR: characteristic alkyl/alkenyl signals
4 Sodium borohydride THF, 0 °C to RT ~70 Borane complex Elemental analysis confirms B, N content
5 Sodium cyanide DMSO, 20 °C, 24 h 70 Yellow oil ^1H NMR: signals consistent with cyano-substituted product
6 Triethyl phosphite + ZnBr2 CH2Cl2, 0 °C to RT, overnight Phosphonate derivative ^31P NMR and ^1H NMR data confirm phosphonate formation

Note: Reaction yields and conditions are adapted from the detailed experimental section of Katritzky et al. (2003).

Research Findings and Notes on Preparation

  • The benzotriazole-based synthetic route offers versatility by allowing the introduction of various functional groups at the 2-position, which is crucial for tuning biological activity.

  • The use of Grignard reagents and other nucleophiles provides a modular approach to synthesize a range of derivatives, which can be further evaluated for pharmacological properties.

  • Reaction conditions are generally mild, and the intermediates are stable enough for isolation and characterization, facilitating reproducibility.

  • The methodology is supported by comprehensive spectroscopic and analytical data, ensuring the structural integrity of the synthesized compounds.

  • The phenyl substituent on the pyrrole nitrogen is typically introduced in the starting amine precursor, ensuring the final product carries the desired substitution pattern.

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